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# An In-depth Technical Guide to the Selectivity Profile of UNC5293

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**UNC5293** is a potent and highly selective, orally available small-molecule inhibitor of MER receptor tyrosine kinase (MERTK).[1][2] MERTK, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is aberrantly expressed in a variety of hematologic and solid malignancies, making it an attractive therapeutic target.[1] Inhibition of MERTK can lead to direct tumor cell killing and stimulation of the innate immune response.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of **UNC5293**, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

#### **Data Presentation**

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. **UNC5293** has demonstrated exceptional selectivity for MERTK over other kinases, including other members of the TAM family.

#### **Biochemical Potency and Selectivity**

**UNC5293** exhibits subnanomolar potency against MERTK in biochemical assays. Its high selectivity is quantified by a low Ambit selectivity score (S50 at 100 nM) of 0.041, indicating that it inhibits a very small fraction of the kinome at this concentration.



Target	Assay Type	Value	Reference
MERTK	Ki	0.19 nM (190 pM)	
MERTK	IC50	0.9 nM	
AxI	IC50	>1000 nM	_
Tyro3	IC50	>1000 nM	_
Flt3	IC50	170 nM (in SEM B- ALL cells)	

Table 1: Biochemical potency and selectivity of UNC5293 against TAM family kinases and Flt3.

## **Cellular Activity**

In cell-based assays, **UNC5293** effectively inhibits MERTK phosphorylation with high potency.

Cell Line	Assay	IC50	Reference
Human B-cell acute lymphoblastic leukemia (B-ALL)	MERTK phosphorylation	9.4 nM	
SEM B-ALL	FLT3 phosphorylation	170 nM	_

Table 2: Cellular potency of UNC5293.

## **Experimental Protocols**

The following sections detail the methodologies employed to characterize the selectivity profile of **UNC5293**.

# KINOMEscan™ Kinase Profiling

The KINOMEscan<sup>™</sup> assay platform from Eurofins DiscoverX is a competition binding assay used to determine the interaction of a compound with a large panel of kinases.



Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding of the compound to the kinase.

#### Protocol:

- Kinases, tagged with a unique DNA identifier, are incubated with an immobilized ligand and the test compound (**UNC5293**) at a specified concentration (e.g., 100 nM).
- After an incubation period to allow for binding to reach equilibrium, the unbound kinases are washed away.
- The amount of kinase bound to the solid support is quantified by qPCR using primers specific to the DNA tag of each kinase.
- The results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
- A selectivity score (S-score) can be calculated by dividing the number of kinases that show a
  high level of binding by the total number of kinases tested. For UNC5293, the S50(100 nM)
  of 0.041 indicates that at a concentration of 100 nM, it binds to only a small fraction of the
  tested kinome with high affinity.

#### **Cellular MERTK Phosphorylation Assay**

This assay quantifies the ability of an inhibitor to block the autophosphorylation of MERTK in a cellular context.

Principle: Upon activation by its ligand (e.g., Gas6) or through autocrine signaling, MERTK undergoes autophosphorylation on specific tyrosine residues. An enzyme-linked immunosorbent assay (ELISA) or Western blotting can be used to measure the levels of phosphorylated MERTK.

Protocol (ELISA-based):

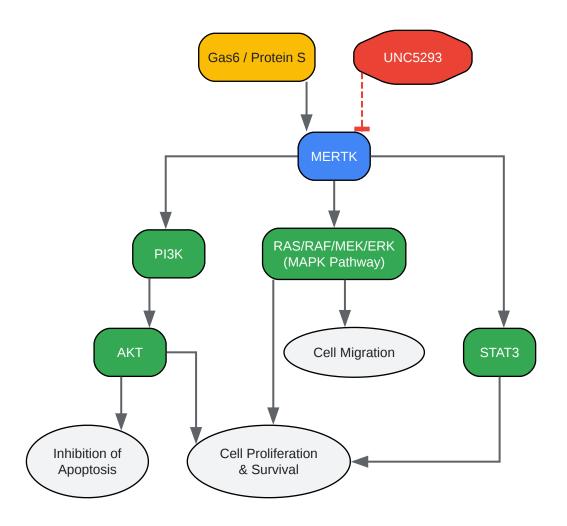


- Human B-cell acute lymphoblastic leukemia (B-ALL) cells, which endogenously express MERTK, are seeded in 96-well plates.
- Cells are treated with a serial dilution of **UNC5293** for a predetermined time (e.g., 2 hours).
- Following treatment, the cells are lysed to release cellular proteins.
- The cell lysates are transferred to an ELISA plate pre-coated with an antibody that captures total MERTK.
- A second antibody that specifically recognizes phosphorylated MERTK, conjugated to an enzyme such as horseradish peroxidase (HRP), is added.
- A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
- The signal intensity is proportional to the amount of phosphorylated MERTK. The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration. For UNC5293, the IC50 for inhibition of MERTK phosphorylation in a B-ALL cell line was determined to be 9.4 nM.

# Mandatory Visualization MERTK Signaling Pathway

MERTK activation triggers several downstream signaling pathways that promote cell survival, proliferation, and migration. **UNC5293**, by inhibiting MERTK, effectively blocks these prooncogenic signals.





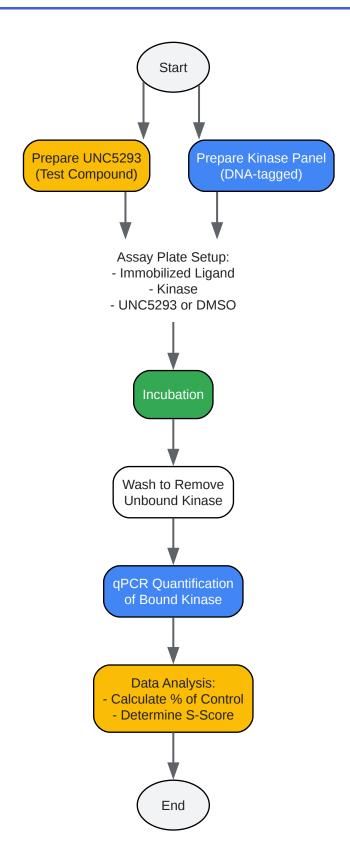
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Caption: MERTK signaling pathway and the inhibitory action of UNC5293.

## **Experimental Workflow for Kinase Selectivity Profiling**

The general workflow for assessing the selectivity of a kinase inhibitor like **UNC5293** using a competition binding assay is a multi-step process.





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Caption: Workflow for KINOMEscan™ kinase selectivity profiling.



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#### References

- 1. researchgate.net [researchgate.net]
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